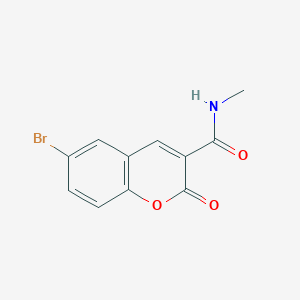

6-bromo-N-methyl-2-oxo-2H-chromene-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-bromo-N-methyl-2-oxo-2H-chromene-3-carboxamide, also known as BMOC, is a heterocyclic compound that belongs to the class of chromene derivatives. It has gained significant attention due to its potential applications in the field of medicinal chemistry. The molecular formula of this compound is C11H8BrNO3 .

Synthesis Analysis

The synthesis of 6-bromo-N-methyl-2-oxo-2H-chromene-3-carboxamide involves the Knoevenagel condensation reaction of 5-bromo-2-hydroxybenzaldehyde and ethyl cyanoacetate . This reaction is catalyzed by CF3COOH . A series of coumarin-3-carboxamide analogues have also been synthesized and evaluated for their ability to inhibit pancreatic lipase (PL) .Molecular Structure Analysis

The molecular structure of 6-bromo-N-methyl-2-oxo-2H-chromene-3-carboxamide has been confirmed by single crystal X-rays diffraction analysis . The asymmetric unit contained two identical molecules A and B which are different with respect to crystallography .Chemical Reactions Analysis

6-bromo-N-methyl-2-oxo-2H-chromene-3-carboxamide derivatives have been identified as potent and selective agonists for the orphan G protein-coupled receptor GPR35. These compounds have been optimized to achieve nanomolar potency. They are crucial for studying GPR35’s physiological and pathological roles and its potential as a therapeutic target.Physical And Chemical Properties Analysis

The molecular formula of 6-bromo-N-methyl-2-oxo-2H-chromene-3-carboxamide is C11H8BrNO3 . The average mass of the molecule is 282.090 Da and the monoisotopic mass is 280.968750 Da .Scientific Research Applications

Antiproliferative Agents

Coumarin derivatives containing pyrazolo[1,5-a]pyrimidine, tetrazolo[1,5-a]pyrimidine, imidazo[1,2-a]pyrimidine, pyrazolo[3,4-d]pyrimidine, 1,3,4-thiadiazoles and thiazoles were synthesized from 6-bromo-3-(3-(dimethylamino)acryloyl)-2 H-chromen-2-one, which is a derivative of 6-bromo-N-methyl-2-oxo-2H-chromene-3-carboxamide . These compounds have shown promising antitumor activity against liver carcinoma (HEPG2-1) .

Pancreatic Lipase Inhibitors

A series of coumarin-3-carboxamide analogues, which include 6-bromo-N-methyl-2-oxo-2H-chromene-3-carboxamide, have been designed, synthesized and assessed for their ability to inhibit pancreatic lipase (PL) . These compounds exhibited potential PL inhibition activity, which could be useful in the treatment of obesity .

G Protein-Coupled Receptor Agonists

6-Bromo-N-methyl-2-oxo-2H-chromene-3-carboxamide derivatives have been identified as potent and selective agonists for the orphan G protein-coupled receptor GPR35. This could have implications in various physiological processes, including immune response, sensory perception, and homeostasis.

Synthesis of Heterocyclic Compounds

6-Bromo-N-methyl-2-oxo-2H-chromene-3-carboxamide can be used in the synthesis of various heterocyclic compounds . These compounds have diverse applications in medicinal chemistry, including the development of new drugs .

Mechanism of Action

The mechanism of action of 6-bromo-N-methyl-2-oxo-2H-chromene-3-carboxamide involves interaction with important active site amino acids, namely Phe 77, Arg 256, His 263, etc . The docking study confirmed the interaction of analogue 5q (MolDock score of -113.845 kcal mol -1) with these amino acids . The MolDock scores displayed a substantial association with their inhibitory activity (Pearson’s r = 0.5139), which was consistent with the in vitro results for these analogues .

properties

IUPAC Name |

6-bromo-N-methyl-2-oxochromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrNO3/c1-13-10(14)8-5-6-4-7(12)2-3-9(6)16-11(8)15/h2-5H,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBZVROQMTPHIOQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC2=C(C=CC(=C2)Br)OC1=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-bromo-N-methyl-2-oxo-2H-chromene-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(4-fluorobenzyl)-3-(4-methoxyphenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2694774.png)

![3-Bromo-2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2694780.png)

![(4-chlorophenyl)[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2694792.png)

![3-{4-[(4-Chlorophenyl)sulfonyl]piperazinyl}propanoic acid](/img/structure/B2694796.png)